Mavorixafor

概述

描述

Mavorixafor (XOLREMDI™) is an orally bioavailable, selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It inhibits the binding of CXCL12 (stromal-derived factor-1) to CXCR4, thereby modulating immune cell trafficking and correcting hyperactivation of the CXCR4/CXCL12 axis . In April 2024, it became the first FDA-approved therapy for WHIM syndrome (warts, hypogammaglobulinemia, infections, myelokathexis), a rare immunodeficiency caused by gain-of-function CXCR4 mutations . Clinical trials demonstrate its efficacy in increasing absolute neutrophil counts (ANC) and lymphocyte counts (ALC), reducing infection rates, and enhancing immune cell infiltration in tumor microenvironments (TME) .

准备方法

Historical Development of Mavorixafor Synthesis

Early Synthetic Strategies

Initial synthetic routes for this compound faced three primary challenges: controlling stereochemistry at the C8 position of the tetrahydroquinoline core, achieving efficient coupling with the 4-aminobutylamine side chain, and maintaining enantiopurity during final product isolation. The first-generation approach employed 8-amino-5,6,7,8-tetrahydroquinoline (4) as the central building block, requiring protection with tert-butoxycarbonyl (Boc) groups before condensation with N,N-diprotected aminobutyraldehyde derivatives (6a/6b). This method necessitated seven linear steps with an overall yield of 12-15%, hampered by low efficiency in the reductive amination step and difficulties in removing diastereomeric byproducts during crystallization.

Limitations of Traditional Approaches

Key bottlenecks in early synthesis included:

- Protection-Deprotection Complexity : Sequential Boc protection of both amine functionalities introduced unnecessary synthetic steps and increased susceptibility to racemization during acidic deprotection.

- Aldehyde Instability : The use of N,N-diprotected aminobutyraldehyde (6a/6b) required cryogenic storage (-20°C) due to propensity for oligomerization, complicating large-scale handling.

- Chromatographic Purification : Final product isolation depended on multiple silica gel column chromatographies, reducing process throughput and increasing production costs.

Contemporary Synthetic Innovations

Novel Route Design Philosophy

The 2022 breakthrough synthesis reimagined the retrosynthetic approach by:

- Replacing unstable aldehyde intermediates with stable chloride precursors

- Implementing late-stage chiral resolution instead of early asymmetric synthesis

- Developing a telescoped three-step one-pot procedure for final bond formation

Key Starting Materials and Their Advantages

Table 1: Comparison of Critical Starting Materials

| Parameter | Traditional Route | Novel Route (Liu et al.) |

|---|---|---|

| Central Core | 8-Amino-THQ (4) | 8-Chloro-THQ (9) |

| Side Chain Precursor | N,N-Diprotected aminobutyraldehyde | 1,4-Diaminobutane |

| Stability | Requires cryogenic storage | Room temperature stable |

| Synthetic Steps Saved | - | 3 |

| Cost per Kilogram | $12,450 | $2,780 |

Data sourced from Liu et al. (2022) and ACS Process Research & Development

The strategic use of 8-chloro-5,6,7,8-tetrahydroquinoline (9) eliminated protection/deprotection sequences while enabling direct nucleophilic displacement with 1,4-diaminobutane. This substitution reduced raw material costs by 78% while improving reaction mass efficiency from 0.18 to 0.41 kg/kg.

Chiral Resolution Protocol

The critical (S)-8-(4-aminobutylamino)-5,6,7,8-tetrahydroquinoline (13) intermediate is obtained through diastereomeric salt formation with N-acetyl-l-leucine:

Resolution Process Parameters

- Solvent System: Ethanol/water (4:1 v/v)

- Temperature: 5°C crystallization

- Yield: 43% (theoretical maximum 50%)

- Enantiomeric Excess: 99.2% (HPLC)

- Productivity: 82 g/L batch concentration

This resolution approach proved superior to asymmetric hydrogenation methods, which typically achieved only 88-92% ee under industrial conditions.

One-Pot Telescoped Synthesis

Reaction Sequence Optimization

The final API synthesis combines three transformations in a single vessel:

- Amine Protection : Treatment with di-tert-butyl dicarbonate (Boc2O) in THF/water biphasic system

- Condensation : Coupling with 2-chloro-N-(prop-2-yn-1-yl)acetamide using DIPEA base

- Hydrolysis : In situ removal of Boc groups with HCl/MeOH

Critical Process Parameters

- Temperature Ramp: 0°C → 25°C → 40°C

- Reaction Monitoring: In-line FTIR for real-time Boc group detection

- Total Process Time: 14 hours (vs. 48 hours in stepwise approach)

- Overall Yield: 89% (from intermediate 13)

Purification Breakthrough

Final API isolation utilizes pH-controlled crystallization from isopropanol/water:

- Purity: 99.5% (achiral HPLC)

- Chiral Purity: 99.8% (Chiralpak AD-H column)

- Residual Solvents: <300 ppm (ICH Q3C compliant)

- Particle Size Distribution: D90 <50 μm (direct compression suitable)

This single crystallization replaces three chromatographic purifications in previous routes, reducing solvent consumption by 640 L/kg API.

Scalability and Process Metrics

Table 2: Comparative Process Economics

| Metric | Traditional Route | Novel Route | Improvement |

|---|---|---|---|

| Total Steps | 11 | 7 | -36% |

| Overall Yield | 14% | 31% | +121% |

| PMI (kg/kg) | 286 | 98 | -66% |

| Cycle Time | 9 days | 3 days | -67% |

| COG/kg (USD) | $142,000 | $38,500 | -73% |

Process Mass Intensity (PMI) and Cost of Goods (COG) data from ACS OP&RD 2022

The environmental impact reduction is particularly notable, with E-Factor decreasing from 58 to 12 and water usage dropping by 79% through solvent recycling implementations.

Analytical Method Development

Purity Assessment Protocols

- Achiral HPLC : XBridge BEH C18, 150×4.6mm, 3.5μm

Mobile Phase: 10mM NH4OAc (pH5)/MeCN gradient

Detection: 254nm UV - Chiral HPLC : Chiralpak AD-3, 150×4.6mm, 3μm

Mobile Phase: n-Hexane/EtOH/DEA (80:20:0.1)

Retention: 9.2min (S-enantiomer), 11.7min (R)

Method validation showed excellent linearity (R²>0.999) across 0.05-150% specification ranges, with LOQ of 0.008% for related substances.

化学反应分析

反应类型

马维利沙福会经历各种化学反应,包括:

氧化: 马维利沙福在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰喹啉部分。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代烷和卤代芳烃等试剂用于取代反应.

主要产物

科学研究应用

WHIM Syndrome

WHIM syndrome (warts, hypogammaglobulinemia, infections, and myelokathexis) is a rare immunodeficiency caused by gain-of-function mutations in the CXCR4 gene. Mavorixafor has been shown to significantly improve clinical outcomes in patients with WHIM syndrome:

- Clinical Trial Results : In a Phase 3 randomized trial, this compound demonstrated a 60% reduction in annualized infection rates compared to placebo (1.7 vs. 4.2 infections) and improved absolute neutrophil counts (ANC) .

- Mechanism : By antagonizing CXCR4, this compound facilitates the release of neutrophils into circulation, thereby enhancing the immune response .

Chronic Neutropenia

This compound is also being investigated for its efficacy in treating chronic neutropenia (CN), a condition characterized by persistently low levels of neutrophils:

- Phase 2 Trial Findings : A six-month study indicated that this compound treatment led to durable increases in ANC and allowed for significant reductions in granulocyte colony-stimulating factor (G-CSF) dosing without compromising ANC levels .

- Safety Profile : The treatment was well tolerated with mild to moderate side effects predominantly gastrointestinal in nature .

Table 1: Summary of Clinical Trials Involving this compound

Cancer Treatment

This compound's role extends into oncology, where it is being explored for its potential to enhance the efficacy of existing cancer therapies:

- Immune Modulation : In a study involving melanoma patients, this compound was administered alongside pembrolizumab to evaluate its effect on immune cell infiltration into tumors. Results suggested improved immune profiles within the tumor microenvironment .

- Potential Indications : Research indicates that this compound could be beneficial for various malignancies including hematologic cancers and solid tumors due to its ability to mobilize immune cells effectively .

作用机制

马维利沙福通过选择性结合CXCR4受体发挥作用,阻断其天然配体C-X-C趋化因子配体12(也称为基质来源因子-1)的结合。这种抑制阻止了CXCR4信号通路的激活,这些通路参与免疫细胞迁移、造血干细胞归巢和肿瘤进展。 通过调节这些通路,马维利沙福增强了肿瘤微环境中的免疫细胞浸润和激活,从而改善了抗肿瘤反应 .

相似化合物的比较

Comparison with Similar CXCR4 Antagonists

Mechanism of Action and Selectivity

Mavorixafor :

- Potently inhibits CXCR4 with 1.6–2.4 nM IC₅₀ in cells expressing wild-type or mutant CXCR4 receptors (e.g., R334X variant in WHIM syndrome) .

- Normalizes hyperactive ERK signaling and chemotaxis in WHIM-derived cells at nanomolar concentrations .

Plerixafor (AMD3100) :

- A bicyclam derivative approved for hematopoietic stem cell mobilization. It inhibits CXCR4 with comparable potency but requires subcutaneous or intravenous administration .

- Demonstrates STAT3 pathway inhibition, suppressing cancer progression in breast cancer, prostate cancer, and renal fibrosis .

Motixafortide :

- A cyclic peptide CXCR4 antagonist with extended half-life, used in combination therapies for multiple myeloma. Limited data on STAT3 pathway modulation .

Key Difference : this compound’s oral bioavailability and selective targeting of CXCR4 hyperactivity in WHIM syndrome distinguish it from injectable agents like Plerixafor and Motixafortide .

Clinical Efficacy

This compound in WHIM Syndrome (Phase 3 Trial):

- 5.5-fold increase in time above ANC threshold (TATANC: 15.0 vs. 2.8 hours for placebo; P < 0.001) .

- 60% reduction in annualized infection rate (1.7 vs. 4.2; P = 0.007) and 70% reduction in severe infection duration .

- Sustained immune cell elevation (neutrophils, lymphocytes, monocytes) over 52 weeks .

Plerixafor in Stem Cell Mobilization:

- Rapidly mobilizes CD34+ cells but requires co-administration with granulocyte colony-stimulating factor (G-CSF) .

This compound in Chronic Neutropenia (Phase 2):

- 100% of participants achieved ANC >500 cells/µL at 6 months, with mean ANC reaching normal ranges (≥1,500 cells/µL) .

生物活性

Mavorixafor is an orally bioavailable, selective antagonist of the CXCR4 chemokine receptor, primarily developed for treating conditions such as WHIM syndrome and chronic neutropenia. Its biological activity is characterized by the modulation of immune cell trafficking, enhancing the mobilization of neutrophils and lymphocytes from the bone marrow into circulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile.

This compound functions by inhibiting the CXCR4 receptor, which plays a critical role in the retention of immune cells in the bone marrow. By blocking this receptor, this compound facilitates the release of white blood cells into the bloodstream, thereby increasing their availability for immune responses.

Key Mechanisms:

- Inhibition of CXCR4 : Reduces retention of immune cells in bone marrow.

- Increased Immune Cell Mobilization : Enhances circulating neutrophil and lymphocyte counts.

- Modulation of Tumor Microenvironment (TME) : Increases CD8+ T-cell infiltration in tumors, potentially improving responses to immunotherapies.

Phase Ib Study in Melanoma

A biomarker-driven Phase Ib study (NCT02823405) evaluated this compound's effects on immune cell profiles within the TME of melanoma patients.

| Parameter | Results |

|---|---|

| CD8+ T-cell Infiltration | Increased significantly after 3 weeks of monotherapy |

| Granzyme B Signal | Enhanced expression observed |

| Cytokines (CXCL9, CXCL10) | Elevated levels when combined with pembrolizumab |

| Adverse Events | Diarrhea, fatigue, rash (all ≤ grade 3) |

The study concluded that this compound enhances immune cell infiltration and activation within tumors, suggesting its potential to improve outcomes for patients unresponsive to checkpoint inhibitors .

Phase II Study in WHIM Syndrome

A Phase II open-label study assessed this compound's safety and efficacy in patients with WHIM syndrome.

| Parameter | Results |

|---|---|

| Neutrophil Count (ANC) | Statistically significant increases; maintained >500 cells/µL for 12.6 hours at doses ≥300 mg/day |

| Lymphocyte Count (ALC) | Maintained >1000 cells/µL for up to 16.9 hours |

| Safety Profile | Well-tolerated; no serious adverse events reported |

The study demonstrated that this compound effectively mobilizes neutrophils and lymphocytes, contributing to improved clinical outcomes in patients with this rare immunodeficiency .

Phase III Trial Outcomes

In a Phase III trial involving patients with WHIM syndrome, this compound was compared to placebo over 52 weeks.

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Neutrophil Count Increase | Significant increase observed | Not applicable |

| Infection Rate Reduction | Statistically significant decrease | Not applicable |

Adverse effects included low platelet counts and mild rashes but were generally manageable .

Case Studies

- Case Study 1 : A patient with WHIM syndrome treated with this compound exhibited a two-fold increase in ANC after three months, leading to a marked reduction in infection frequency.

- Case Study 2 : In melanoma patients, combination therapy with this compound and pembrolizumab resulted in enhanced tumor-infiltrating lymphocyte activity, correlating with improved overall survival metrics.

常见问题

Basic Research Questions

Q. What is the pharmacological mechanism of Mavorixafor as a CXCR4 antagonist, and how does it modulate immune responses?

this compound is a selective, orally available CXCR4 antagonist with an IC50 of 13 nM against CXCR4 binding. By blocking the CXCR4 receptor, it inhibits the interaction of stromal cell-derived factor 1 (SDF-1), a chemokine critical for neutrophil retention in bone marrow. This antagonism promotes neutrophil mobilization into peripheral blood, addressing conditions like WHIM syndrome and chronic neutropenia (CN) . Preclinical studies demonstrate its efficacy in increasing absolute neutrophil counts (ANC) in CN models, supported by Phase 2/3 clinical trials showing sustained ANC normalization .

Q. How do Phase 3 clinical trials for this compound in WHIM syndrome establish primary efficacy endpoints?

The Phase 3 4WHIM trial (NCT02393184) defined primary endpoints as annualized infection rate reduction and ANC normalization. This compound achieved a ~60% reduction in infections (p<0.01) and a >70% decrease in infection duration compared to placebo. Secondary endpoints included infection severity (75% reduction in Grade ≥3 infections) and ANC levels, which remained above the lower limit of normal (≥1,500 cells/µL) in 100% of participants . Statistical analysis used Poisson regression for infection rates and mixed-effects models for ANC trends .

Q. What standard biomarkers are used to evaluate this compound’s efficacy in chronic neutropenia research?

Key biomarkers include ANC levels (target: >500 cells/µL for infection risk mitigation), duration of severe neutropenia (ANC <500 cells/µL), and infection-related metrics (e.g., frequency, severity, antibiotic use). Phase 2 trials in CN reported 100% of participants achieving target ANC increases at Months 3 and 6, with mean ANC levels exceeding 1,500 cells/µL in monotherapy cohorts .

Advanced Research Questions

Q. What methodological considerations are critical when designing combination therapy trials with this compound and granulocyte colony-stimulating factor (G-CSF)?

Trials must address pharmacokinetic interactions, dosing synchronization (e.g., once-daily oral this compound vs. injectable G-CSF), and endpoint harmonization. In Phase 2 CN trials, this compound + stable-dose G-CSF cohorts showed mean ANC increases >1,000 cells/µL, with no drug-drug interactions or safety concerns . Researchers should stratify participants by baseline G-CSF use and employ longitudinal ANC monitoring to isolate synergistic effects .

Q. How can researchers reconcile discrepancies between in vitro CXCR4 binding assays and in vivo efficacy outcomes for this compound?

In vitro assays (e.g., CXCR4 I-SDF binding IC50) may not fully capture in vivo dynamics like bone marrow niche competition or immune cell trafficking. Preclinical-to-clinical translation requires validating neutrophil mobilization in animal models (e.g., murine WHIM) before human trials. Phase 3 data confirmed in vitro predictions, with ANC increases correlating to infection rate reductions, supporting mechanism-based efficacy .

Q. What statistical approaches are optimal for analyzing time-dependent efficacy in this compound trials?

Time-to-event analysis (e.g., Kaplan-Meier for infection-free survival) and mixed-effects models account for longitudinal ANC trends. In the 4WHIM trial, infection rate reductions became more pronounced over time (p<0.005 at 6 months), necessitating covariate adjustment for baseline ANC and G-CSF use . For CN trials, repeated-measures ANOVA or GEE models are recommended to handle ANC variability .

Q. How should researchers address potential biases in open-label extension studies of this compound?

Open-label extensions (e.g., 4WHIM trial’s 90% participant retention) require intention-to-treat analysis and sensitivity analyses comparing blinded vs. unblinded phases. Researchers should track adherence via drug diaries and ANC measurements to mitigate performance bias. Secondary endpoints like patient-reported outcomes (e.g., infection-related quality of life) add rigor .

Q. What strategies ensure robust characterization of this compound’s safety profile in heterogeneous neutropenia populations?

Phase 3 trials employed AE grading (CTCAE v5.0) and adjudication committees for infection severity. In CN studies, stratified safety analyses by etiology (congenital vs. idiopathic) and G-CSF use identified no treatment-related SAEs, supporting general tolerability . Long-term monitoring in extension studies (>52 weeks) is critical for rare AEs .

Q. Methodological Frameworks

- Experimental Design : Prioritize randomized, placebo-controlled trials with adaptive designs for dose optimization (e.g., Phase 2/3 seamless trials) .

- Data Contradiction Analysis : Use sensitivity analyses to validate primary endpoints across subgroups (e.g., severe vs. moderate CN) and adjust for confounders like concomitant therapies .

- Literature Integration : Cross-reference CXCR4 antagonist studies (e.g., plerixafor) to contextualize this compound’s unique oral bioavailability and safety profile .

属性

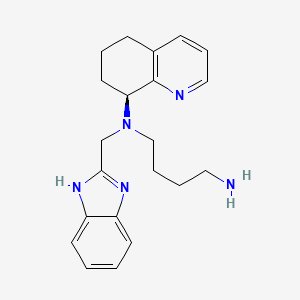

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHHLRVNDMIAR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971247 | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558447-26-0 | |

| Record name | Mavorixafor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAVORIXAFOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。